2-Bromo-3-cyano-5-methylbenzoic acid
Description
2-Bromo-3-cyano-5-methylbenzoic acid is a substituted benzoic acid derivative with bromine, cyano, and methyl functional groups at positions 2, 3, and 5, respectively. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties. The bromine atom provides a site for cross-coupling reactions, while the cyano group serves as a versatile intermediate for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines).
Properties
IUPAC Name |
2-bromo-3-cyano-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-5-2-6(4-11)8(10)7(3-5)9(12)13/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAOZAXTPSODPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-cyano-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-cyano-5-methylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of 2-Bromo-3-cyano-5-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-cyano-5-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of 2-azido-3-cyano-5-methylbenzoic acid or 2-thio-3-cyano-5-methylbenzoic acid.
Reduction: Formation of 2-bromo-3-amino-5-methylbenzoic acid.
Oxidation: Formation of 2-bromo-3-cyano-5-carboxybenzoic acid.
Scientific Research Applications
2-Bromo-3-cyano-5-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are investigated for potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Material Science: Used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyano-5-methylbenzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table compares 2-bromo-3-cyano-5-methylbenzoic acid with analogs differing in substituent positions or functional groups:
Functional Group Impact on Properties
- Acidity: The cyano group at position 3 in the target compound is a strong electron-withdrawing group (EWG), increasing the acidity of the carboxylic acid compared to methyl-substituted analogs (e.g., 3-bromo-2-methylbenzoic acid). However, nitro-substituted derivatives (e.g., 2-bromo-3-methyl-5-nitrobenzoic acid) exhibit even higher acidity due to the stronger EWG effect of NO₂ .
- Reactivity: Bromine at position 2 allows for Suzuki or Ullmann couplings, while the cyano group enables transformations like hydrolysis to amides or carboxylic acids. In contrast, amino-substituted analogs (e.g., 2-amino-5-bromo-3-methylbenzoic acid) are more nucleophilic, favoring electrophilic substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
